

Technical Guide: Scalable Synthesis of 5-Chloro-4-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 5-Chloro-4-fluoro-2-nitrophenol

CAS No.: 65001-79-8

Cat. No.: B1592848

[Get Quote](#)

CAS Number: 65001-79-8 Molecular Formula: C₆H₃ClFNO₃ Molecular Weight: 191.54 g/mol [1]
[2]

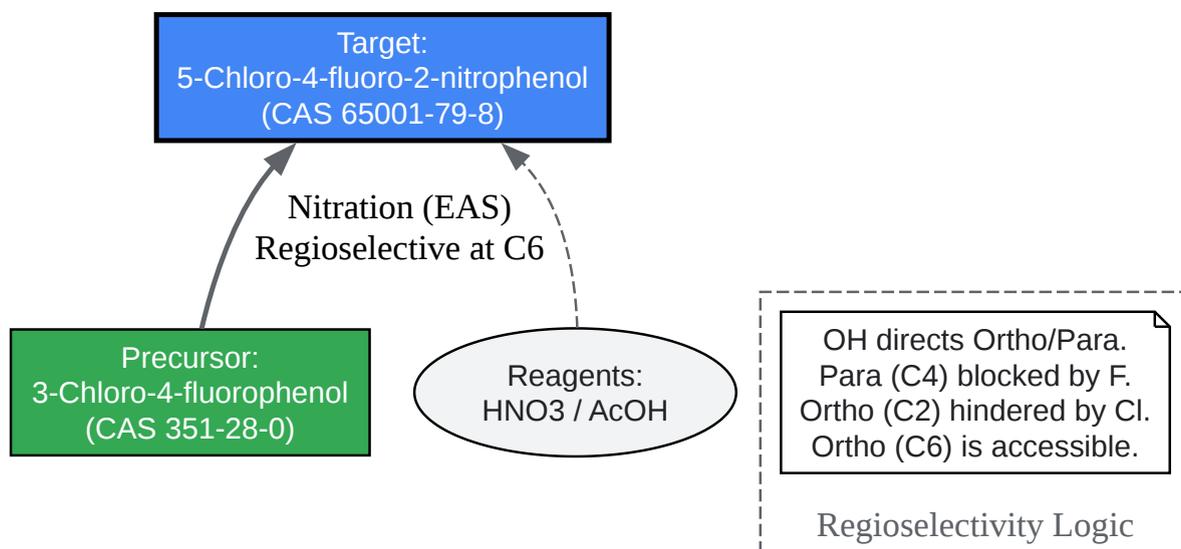
Executive Summary

This technical guide details the synthesis of **5-Chloro-4-fluoro-2-nitrophenol**, a critical intermediate in the development of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Flumioxazin analogs) and specific kinase inhibitors in pharmaceutical research.[2]

The primary challenge in synthesizing this scaffold is achieving high regioselectivity during the introduction of the nitro group.[2] The presence of both chlorine and fluorine atoms on the phenol ring creates competing electronic and steric directing effects.[2] This guide presents the Nitration of 3-Chloro-4-fluorophenol as the optimal laboratory and pilot-scale pathway, offering a balance of yield (~60%), availability of precursors, and operational simplicity.[2] An alternative nucleophilic aromatic substitution (S_NAr) route suitable for industrial scale-up is also analyzed.
[2]

Retrosynthetic Analysis

The strategic disconnection relies on the strong ortho/para directing power of the hydroxyl group relative to the halogens.[2]



[Click to download full resolution via product page](#)

Caption: Retrosynthetic disconnection showing the regioselective nitration logic.

Primary Pathway: Nitration of 3-Chloro-4-fluorophenol

This protocol is based on electrophilic aromatic substitution (EAS).[2] The starting material, 3-chloro-4-fluorophenol, directs the incoming nitro group to the ortho positions relative to the hydroxyl group.[2]

Mechanistic Insight[2][3]

- Electronic Effects: The hydroxyl group (-OH) is a strong activator and ortho, para-director.[2] The halogens (-Cl, -F) are deactivators but also ortho, para-directors.[2][3] The -OH effect dominates.[2]
- Steric Effects:
 - Position 2 (Ortho to OH): Flanked by the -OH group and the bulky -Cl atom at position 3. [2] This site is sterically crowded.[2][3]

- Position 6 (Ortho to OH): Flanked by the -OH group and a hydrogen atom.[2] This site is sterically accessible.[2]
- Outcome: Nitration occurs preferentially at Position 6.[2] Upon product formation, standard IUPAC numbering priorities reassign this carbon as C2, yielding the target **5-Chloro-4-fluoro-2-nitrophenol**.[2]

Experimental Protocol

Scale: 5.0 g Batch Estimated Yield: 60%

Reagents & Materials

Reagent	CAS No.[2][3] [4][5][6][7]	Amount	Equivalents	Role
3-Chloro-4-fluorophenol	351-28-0	5.0 g	1.0 eq	Substrate
Nitric Acid (HNO ₃)	7697-37-2	~2.5 mL	1.1 eq	Nitrating Agent (15% sol.)[2]
Acetic Acid (AcOH)	64-19-7	50 mL	Solvent	Solvent/Moderator
Ethyl Acetate	141-78-6	-	-	Extraction Solvent

Step-by-Step Procedure

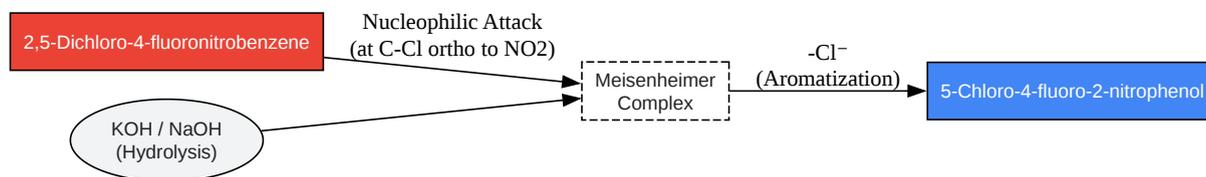
- Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-fluorophenol (5.0 g, 34 mmol) in glacial acetic acid (40 mL).
- Cooling: Place the reaction vessel in an ice-water bath and cool the internal temperature to 0–5 °C.
- Nitration: Slowly add a solution of 15% HNO₃ in acetic acid (prepared by diluting conc. HNO₃) dropwise over 20 minutes.[2]

- Critical Control Point: Maintain temperature < 10 °C to prevent dinitration (formation of 3-chloro-4-fluoro-2,6-dinitrophenol).[2]
- Reaction: Stir the mixture at 0 °C for 1 hour. Monitor reaction progress via TLC (Mobile phase: 20% EtOAc/Hexanes) or HPLC.[2]
- Quenching: Pour the reaction mixture into 200 mL of ice water with vigorous stirring. The product may precipitate as a solid.[2]
- Work-up:
 - If solid precipitates: Filter via suction, wash with cold water (3 x 50 mL).[2]
 - If oil forms: Extract with Ethyl Acetate (3 x 50 mL).[2] Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]
- Purification: The crude material often contains ~10-15% dinitrophenol impurity.[2] Purify via Flash Column Chromatography using a gradient of Methanol/Dichloromethane (0% to 10% MeOH) or EtOAc/Hexanes.
- Characterization:
 - Appearance: Yellow solid.[2][3]
 - ¹H NMR (CDCl₃): Look for two aromatic doublets (para-coupling is blocked, so meta-coupling or specific F-coupling patterns will be visible).[2] The shift of the proton ortho to the nitro group will be significantly deshielded.[2]

Alternative Pathway: Industrial S_NAr Route

For large-scale manufacturing where nitration safety (exotherms) is a concern, a Nucleophilic Aromatic Substitution (S_NAr) route is often preferred.[2]

Precursor: 2,5-Dichloro-4-fluoronitrobenzene Mechanism: Selective hydrolysis of the chlorine atom ortho to the nitro group.[2]



[Click to download full resolution via product page](#)

Caption: S_NAr pathway exploiting the activation of the chlorine atom ortho to the nitro group.[2]

- **Feasibility:** The nitro group activates the ortho and para positions.[2][3] The fluorine at the para position is a stable leaving group but often less labile than chlorine in hydrolysis conditions unless specific fluorophilic agents are used.[2] However, the chlorine at the ortho position is highly activated by the nitro group and can be selectively hydrolyzed by strong bases (KOH/NaOH) under heating.[2]
- **Advantage:** Avoids nitration of a phenol, which can be prone to oxidation/tars.[2][3]
- **Disadvantage:** Requires the specific nitrobenzene precursor, which must be synthesized via nitration of 1,4-dichloro-2-fluorobenzene.[2]

Safety & Handling Protocols

Chemical Hazards

Component	Hazard Class	Critical Precaution
3-Chloro-4-fluorophenol	Corrosive, Irritant	Wear chemical-resistant gloves (Nitrile).[2] Avoid skin contact.[2][3]
Nitric Acid	Oxidizer, Corrosive	Explosion Risk: Never mix with organic solvents (acetone, alcohols) other than the controlled acetic acid protocol.[2]
Nitro-phenols (Product)	Toxic, Potential Explosive	Dry nitro-phenols can be shock-sensitive.[2] Store as moist solid if possible or handle with anti-static tools.[2][3]

Waste Disposal

- Aqueous Waste: The quench water contains acetic acid and nitric acid.[2] Neutralize with Sodium Bicarbonate (NaHCO₃) before disposal.[2]
- Organic Waste: Halogenated solvent waste stream.[2][3]

References

- El-Miligy, M. M., et al. (2017).[2] Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.[2] Scientia Pharmaceutica, 85(3),[2] 28.
 - Significance: Primary source for the 3-chloro-4-fluorophenol nitration protocol and yield data.[2][8]
- Sigma-Aldrich. (n.d.).[2][3] Product Specification: **5-Chloro-4-fluoro-2-nitrophenol** (CAS 65001-79-8).[1][2][9][10][11]
 - Significance: Verification of CAS number and commercial availability.[2][3]
- PubChem. (n.d.).[2][4] Compound Summary: 3-Chloro-4-fluorophenol.[2][7][8][2]

- Significance: Physical property data for the precursor.[2][3][8][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 65001-79-8|5-Chloro-4-fluoro-2-nitrophenol|BLD Pharm [bldpharm.com]
- 2. 2-Amino-1-butanol | C₄H₁₁NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. skemman.is [skemman.is]
- 4. 3-Chloro-4-nitrophenol | C₆H₄ClNO₂ | CID 10283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Butanol, 2-amino- (CAS 96-20-8) - Chemical & Physical Properties by Cheméo [cheméo.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Chloro-4-fluoro-2-nitrophenol,65001-79-8 Products Supply - Chemical manufacturers Network [chemical-manufactures.com]
- 10. alchempharmtech.com [alchempharmtech.com]
- 11. 5-Chloro-4-fluoro-2-nitrophenol | 65001-79-8 [sigmaaldrich.com]
- 12. CA2110085A1 - Process for the preparation of halogenated benzoic acids - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: Scalable Synthesis of 5-Chloro-4-fluoro-2-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592848#5-chloro-4-fluoro-2-nitrophenol-synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com